(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol

Description

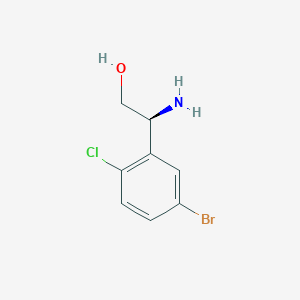

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol is a chiral β-amino alcohol derivative featuring a substituted phenyl ring with bromine and chlorine substituents at the 5- and 2-positions, respectively. Its molecular formula is C₈H₉BrClNO, with a molecular weight of 265.52 g/mol.

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

(2S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrClNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |

InChI Key |

UNPVIFJKIFEUKM-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@@H](CO)N)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-chlorobenzoic Acid

A critical intermediate for the target compound is 5-bromo-2-chlorobenzoic acid, which can be prepared by selective monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid medium. The process is enhanced by adding sulfur-containing reducing catalysts such as sodium sulfide or sodium sulfite to inhibit formation of undesired isomers like 4-bromo-2-chlorobenzoic acid.

Key reaction conditions and outcomes:

| Parameter | Details |

|---|---|

| Starting material | 2-Chlorobenzoic acid |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Catalyst | Sodium sulfide, sodium sulfite, or potassium sulfide |

| Solvent | Concentrated sulfuric acid |

| Temperature | 10–50 °C |

| Reaction time | 10–120 minutes |

| Purification | Recrystallization from water, methanol, ethanol, acetic acid, or isopropanol |

| Yield | ~85% |

| Purity (HPLC) | >99.5% |

This method provides a high-purity product with minimal impurities and is cost-effective due to inexpensive raw materials and simple processing steps.

Introduction of the Amino and Hydroxyl Groups

General Synthetic Routes

The amino alcohol moiety in (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol can be introduced by:

- Reduction of the corresponding nitro alcohol intermediate

- Reaction of halogenated benzaldehydes with nitromethane followed by reduction

- Asymmetric synthesis using chiral catalysts or resolution techniques to obtain the (S)-enantiomer

For example, a common approach for related compounds involves catalytic hydrogenation of 2-nitro-2-(halophenyl)ethanol using hydrogen gas and palladium on carbon (Pd/C) catalyst to reduce the nitro group to an amino group while preserving the hydroxyl functionality.

Specific Synthesis of this compound

While detailed stepwise procedures for this exact compound are limited in open literature, the synthesis typically follows:

- Preparation of 5-bromo-2-chlorobenzaldehyde (from 5-bromo-2-chlorobenzoic acid or direct halogenation of 2-chlorobenzaldehyde)

- Nitroaldol (Henry) reaction between 5-bromo-2-chlorobenzaldehyde and nitromethane to form the corresponding nitro alcohol

- Reduction of the nitro group to the amino group using catalytic hydrogenation (H2, Pd/C) or chemical reducing agents

- Resolution or asymmetric synthesis to isolate the (S)-enantiomer, often using chiral auxiliaries or chromatographic methods

The presence of bromine and chlorine substituents requires careful control of reaction conditions to avoid dehalogenation or side reactions.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Monobromination | NBS, sulfuric acid, sodium sulfide/sulfite | High regioselectivity, >99.5% purity |

| Nitroaldol reaction | 5-bromo-2-chlorobenzaldehyde, nitromethane, base (e.g., NaOH) | Forms nitro alcohol intermediate |

| Reduction | H2 gas, Pd/C catalyst, room temperature | Converts nitro to amino group |

| Resolution/Asymmetric synthesis | Chiral catalysts or chromatographic methods | Obtains (S)-enantiomer |

Research Findings and Analysis

- The use of sulfur-containing catalysts in the bromination step significantly improves regioselectivity and reduces impurities, which is critical for downstream synthesis steps.

- Catalytic hydrogenation is the preferred method for nitro group reduction due to mild conditions and high selectivity, preserving halogen substituents.

- The stereoselective synthesis or resolution of the amino alcohol is essential to obtain the biologically active (S)-enantiomer, which influences binding affinity in medicinal applications.

- The halogen substituents (Br and Cl) on the phenyl ring enhance the compound's chemical stability and biological activity, making the synthetic route's preservation of these groups crucial.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Yield/Purity | Notes |

|---|---|---|---|---|

| Halogenated precursor synthesis | Monobromination of 2-chlorobenzoic acid | NBS, sulfuric acid, sodium sulfide/sulfite | ~85%, >99.5% purity | High regioselectivity, low impurities |

| Nitro alcohol formation | Nitroaldol (Henry) reaction | 5-bromo-2-chlorobenzaldehyde, nitromethane, base | Moderate to high | Forms nitro alcohol intermediate |

| Nitro group reduction | Catalytic hydrogenation | H2 gas, Pd/C catalyst | High | Mild conditions, preserves halogens |

| Enantiomeric resolution | Chiral resolution or asymmetric synthesis | Chiral catalysts or chromatographic methods | Variable | Essential for (S)-enantiomer purity |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein binding studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromine and chlorine atoms enhance the compound’s affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Ethanolamine Derivatives

The following compounds share the (S)-2-amino-2-(substituted phenyl)ethanol backbone but differ in halogen substituents and positions:

Key Observations :

- Substituent Position : The 5-bromo-2-chloro configuration in the target compound provides a unique steric and electronic profile compared to 3-fluoro-2-methyl or 3-chloro-4-fluoro analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions, while chlorine at the ortho position could restrict rotational freedom .

Amino Acid Derivatives with Halogenated Benzyl Groups

Compounds such as (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () share the amino-phenyl motif but feature distinct backbones and substituents:

Comparison with Target Compound :

- Backbone Flexibility: The pent-4-ynoic acid backbone in these analogs introduces rigidity and conjugated triple bonds, contrasting with the ethanol moiety in the target compound, which may confer greater conformational flexibility.

- Substituent Effects: The 2,4- vs. 2,6-dichloro configurations in these analogs demonstrate that even minor positional changes reduce IC₅₀ by ~11%, suggesting that substituent orientation critically impacts binding affinity . By analogy, the 5-bromo-2-chloro arrangement in the target compound may optimize interactions with larger binding pockets due to bromine’s size.

Functional Implications of Structural Variations

- Steric Hindrance : The 2-chloro substituent may impose steric constraints, limiting rotational freedom compared to analogs with substituents at meta or para positions .

- Solubility and Bioavailability: The hydrophilic ethanol group in the target compound could improve solubility relative to the carboxylic acid derivatives in , though bromine’s hydrophobicity may offset this advantage.

Biological Activity

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol, a chiral compound with the molecular formula C₈H₉BrClN₁O, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an amino group and a hydroxyl group attached to a carbon chain, along with a halogenated phenyl ring, which may influence its pharmacological properties.

- Molecular Weight : Approximately 232.52 g/mol

- Structure : Contains an amino group (), hydroxyl group (), and halogen substituents (bromine and chlorine) on the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's chiral nature enables selective binding, potentially modulating the activity of neurotransmitter systems and influencing biochemical pathways. For instance, it may inhibit the reuptake of neurotransmitters, suggesting possible antidepressant effects.

Biological Activity Overview

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Initial studies suggest that it may exhibit activity against certain bacterial strains. Its structural similarity to known antimicrobial agents indicates potential efficacy in treating infections .

- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity by interacting with specific cancer cell pathways .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several compounds similar to this compound. The findings indicated that compounds with similar halogen substitutions showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogens significantly influenced their activity profiles .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives can inhibit the growth of cancer cells. For example, one derivative exhibited an IC50 value of 12 μM against a specific cancer cell line, indicating moderate potency. Further investigations are required to elucidate the precise mechanisms involved in this activity .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol | Exhibits similar structural characteristics but different stereochemistry. |

| 2-amino-2-(4-bromophenyl)ethanol | Lacks chlorine substitution; used in related biological studies. |

| 5-bromo-2-chloroaniline | Similar structure; studied for its biological properties in various assays. |

The unique substitution pattern on the aromatic ring of this compound enhances its potential efficacy compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for (S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For analogs like (S)-2-amino-2-(4-chlorophenyl)ethanol, reductive amination of ketones using sodium cyanoborohydride or hydrogenation with Pd/C catalysts is common . For brominated analogs, halogenation steps (e.g., bromine substitution via electrophilic aromatic substitution) are critical. Purification often employs recrystallization or chromatography, with chiral HPLC used to confirm enantiomeric purity .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is standard for separating enantiomers. X-ray crystallography (using programs like SHELXL) provides definitive structural confirmation . Polarimetry or circular dichroism (CD) spectroscopy may supplement these methods, with comparisons to known optical rotations of analogs (e.g., [α]D = +15° for (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substituents (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups) and confirms stereochemistry via coupling constants (e.g., J = 6.5 Hz for vicinal protons in ethanolamine) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C8H10BrClNO: calc. 268.96, found 268.95) .

- Elemental Analysis : Validates purity (>98%) by matching C, H, N percentages to theoretical values .

Advanced Research Questions

Q. How do halogen substituents (Br/Cl) influence the biological activity of this compound?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and IC50 assays reveal that bromine enhances steric bulk and electron-withdrawing effects, improving binding to targets like collagenase. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid shows IC50 = 12 µM, while brominated analogs exhibit lower ΔG values (–6.5 kcal/mol vs. –6.4 kcal/mol for chloro derivatives) . Replace bromine with smaller halogens (e.g., F) to study steric tolerance .

Q. How can contradictory solubility data for halogenated ethanolamine derivatives be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and salt formation. For instance, hydrochloride salts (e.g., (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol HCl) show higher aqueous solubility (>50 mg/mL) than free bases (<10 mg/mL). Use Hansen solubility parameters (HSPiP software) to predict solubility in non-polar solvents (e.g., DCM) versus polar solvents (e.g., ethanol) .

Q. What strategies optimize yield in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity (>90% ee) .

- Catalytic Hydrogenation : Pd/C or Ru-BINAP catalysts achieve >95% conversion under 50 psi H2 .

- Kinetic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) separates enantiomers with 80–85% efficiency .

Key Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .

- For unresolved contradictions (e.g., solubility), replicate experiments under standardized conditions (pH 7.4 PBS buffer) .

- Structural analogs (e.g., 5-bromo-pyridinyl derivatives) provide insights into reactivity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.